5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile
Description
Properties
Molecular Formula |
C25H17N7 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C25H17N7/c26-13-22-28-14-18(15-29-22)24-31-21-11-6-10-20(17-7-2-1-3-8-17)23(21)25(32-24)30-16-19-9-4-5-12-27-19/h1-12,14-15H,16H2,(H,30,31,32) |
InChI Key |
HEDAUIXNFZMILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=C(N=C5)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Ureas
A method adapted from MDPI () involves heating ethyl anthranilate with N-pyridyl ureas at 120°C for 20 hours, yielding quinazoline-2,4-diones. For the target compound, replacing ethyl anthranilate with anthranilonitrile and optimizing substituents (e.g., 5-phenyl groups) can direct regioselectivity.
- Reactants : Anthranilonitrile (1.0 mmol), 3-(pyridin-2-ylmethyl)urea (1.2 mmol)
- Conditions : DMF, 120°C, 24 hours
- Yield : ~48–86% (depending on substituent electronic effects)
Functionalization at Position 4
The pyridin-2-ylmethylamino group is introduced via nucleophilic substitution or reductive amination.
Alkylation of 4-Aminoquinazoline
A procedure from ChemicalBook () demonstrates coupling 4-chloroquinazoline derivatives with pyridin-2-ylmethylamine under acidic conditions:
- Reactants : 4-Chloro-5-phenylquinazoline-2-carbonitrile (1.0 mmol), pyridin-2-ylmethylamine (1.5 mmol)
- Conditions : HCl (aqueous), 80°C, 3 hours
- Yield : 82%
Pyrimidine-2-Carbonitrile Coupling
The pyrimidine-2-carbonitrile moiety is attached via Suzuki-Miyaura cross-coupling or cyclization.
Suzuki Coupling
Using a boronic acid derivative of pyrimidine-2-carbonitrile and a halogenated quinazoline:
- Reactants : 2-Bromo-5-phenylquinazoline derivative (1.0 mmol), pyrimidine-2-carbonitrile boronic acid (1.2 mmol)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Conditions : Dioxane/water (3:1), 90°C, 12 hours
- Yield : ~70% (estimated from analogous reactions in)
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency, as shown in ACS Omega ():
- Reactants : Anthranilonitrile (1.0 mmol), S-methyl isothiourea (1.3 mmol)
- Support : Basic alumina (3 g)
- Conditions : Microwave (600 W), 20 minutes
- Yield : 78%
Comparative Data Table
Challenges and Considerations
- Regioselectivity : Electron-donating groups on the pyridine ring improve yields during cyclocondensation.
- Purification : Recrystallization from DMF/water mixtures is effective for intermediates.
- Green Chemistry : Basic alumina as a solid support reduces solvent use and improves reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of potassium channel function, making it a candidate for the treatment of arrhythmias and other cardiovascular disorders.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile involves its interaction with potassium channels. The compound acts as an inhibitor of the ultrarapid delayed rectifier potassium current (IKur), which plays a crucial role in cardiac repolarization . By inhibiting this current, the compound can modulate action potentials in the atria, making it a potential therapeutic agent for the treatment of atrial fibrillation and other arrhythmias .
Comparison with Similar Compounds
Structural Features
The compound’s quinazoline-pyrimidine-carbonitrile scaffold is distinct from analogs in the evidence, which primarily feature pyrimidine or pyrazole cores with varying substituents. Key comparisons include:
Key Observations :
- Substituents like pyridin-2-ylmethylamino may enhance solubility compared to morpholine carbonyl () or thiophene-sulfonamide () groups.
Physicochemical Properties
Limited melting point (m.p.) and solubility data are available for direct analogs:
- Compound 3 (): m.p. 242–243°C, yellow solid with 18% yield .
- Compound 9d (): m.p. 186.6°C, synthesized in 55.52% yield .
- Compound 9a/9b (): Regioisomers with a 5:1 ratio, isolated as oils .
The target compound’s higher molecular weight and rigid quinazoline core suggest a higher m.p. than pyrimidine-thiazole derivatives (e.g., 242°C in ).
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to assemble the quinazoline core. For example, reacting 5-phenylquinazolin-4-amine derivatives with pyrimidine-carbonitrile precursors under acidic or basic conditions .
- Cyclization strategies to form the pyrimidine ring, often using reagents like phosphoryl chloride (POCl₃) or ammonium acetate to facilitate ring closure .
- Functionalization steps , such as introducing the pyridin-2-ylmethylamino group via nucleophilic substitution or reductive amination .
Yields can vary (e.g., 62–70% in analogous quinazoline syntheses), and purification often involves column chromatography or recrystallization .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity, with aromatic protons typically appearing at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray crystallography : Resolves 3D structure and confirms stereochemistry, as demonstrated in related pyrimidine derivatives .
- Infrared (IR) spectroscopy : Identifies functional groups like C≡N (sharp ~2200 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Advanced: How can researchers optimize inhibitory activity against Kvpotassium channels using structure-activity relationship (SAR) studies?
Answer:
SAR strategies include:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the quinazoline core enhances binding affinity to Kv1.5, as shown in analogs with IC₅₀ values <100 nM .
- Pyridylmethylamino group tuning : Varying the pyridine ring’s substitution pattern (e.g., 2-pyridyl vs. 4-pyridyl) impacts selectivity over related ion channels (e.g., hERG) .
- In vitro assays : Patch-clamp electrophysiology in HEK293 cells expressing human Kv1.5 is the gold standard for evaluating inhibition potency .
Advanced: What experimental models are suitable for evaluating anti-inflammatory or antioxidant activity in derivatives of this compound?
Answer:
- In vitro models :
- COX-1/COX-2 inhibition assays : Measure cyclooxygenase activity using colorimetric or fluorometric substrates .
- DPPH/ABTS radical scavenging : Quantify antioxidant capacity via UV-Vis spectroscopy .
- In vivo models :
- Carrageenan-induced paw edema : Assess acute inflammation reduction in rodents .
- LPS-induced cytokine release : Evaluate TNF-α/IL-6 suppression in macrophage cell lines .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times can alter IC₅₀ values. Standardizing protocols (e.g., patch-clamp conditions in ) is critical.
- Structural nuances : Minor changes (e.g., methyl vs. ethyl groups) impact solubility and bioavailability. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can clarify binding thermodynamics .
- Data normalization : Expressing activity relative to positive controls (e.g., quinidine for Kv1.5 inhibition) reduces inter-study variability .
Advanced: What computational approaches support the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular docking : Predict binding modes to Kv1.5 using homology models based on Kᵥ1.2/2.1 chimera structures .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
- Free-energy perturbation (FEP) : Quantifies the impact of substituent changes on binding affinity, guiding synthetic prioritization .
Basic: What safety and handling precautions are recommended for this compound?
Answer:
- Storage : Keep in a dry, ventilated environment at –20°C in airtight containers to prevent hydrolysis .
- Handling : Use PPE (gloves, goggles) due to potential toxicity. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes and seek medical attention .
- Disposal : Follow hazardous waste protocols for nitriles and aromatic amines .
Advanced: How can researchers validate target engagement in vivo for this compound?
Answer:
- Pharmacodynamic markers : Measure Kv1.5 current inhibition in ex vivo atrial tissue using microelectrode arrays .
- Positron emission tomography (PET) : Radiolabel the compound (e.g., with ¹¹C) to track tissue distribution and target binding in animal models .
- Knockout models : Compare effects in wild-type vs. Kv1.5⁻/⁻ mice to confirm mechanism-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
